1-Hexyl-1H-indole-5,6-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-hexylindole-5,6-diol |
InChI |
InChI=1S/C14H19NO2/c1-2-3-4-5-7-15-8-6-11-9-13(16)14(17)10-12(11)15/h6,8-10,16-17H,2-5,7H2,1H3 |
InChI Key |
WESZUAGQUULJIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=CC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1 Hexyl 1h Indole 5,6 Diol
Strategies for the Construction of the 1H-Indole-5,6-diol Core
The formation of the 5,6-dihydroxyindole (B162784) scaffold is a critical phase in the synthesis of the target molecule. This is typically achieved through the construction of a protected precursor, which is later deprotected to reveal the sensitive diol functionality.
Convergent and Linear Synthetic Routes to 5,6-Dihydroxyindole
The synthesis of 5,6-dihydroxyindole can be approached through various routes, with a common and effective strategy beginning with a suitably protected catechol derivative. A prevalent linear approach commences with 3,4-dibenzyloxybenzaldehyde (B16220). nih.gov This starting material undergoes a sequence of reactions including a Henry condensation, nitration, and reductive cyclization to form the indole (B1671886) ring system. nih.govgoogle.com
An alternative strategy involves the use of 3,4-dimethoxyphenylacetonitrile (B126087) as the starting material, which then undergoes demethylation, protection of the resulting hydroxyl groups, nitration, and finally, a reductive cyclization to yield the desired 5,6-dihydroxyindole. researchgate.net These routes are designed to carefully manage the reactive functional groups and ensure the successful formation of the indole core.
Adaptations for N1-Alkylation with Hexyl Moieties
The introduction of the hexyl group at the N1 position of the indole ring is a crucial step to arrive at the final target compound. This alkylation is typically performed on a protected indole intermediate, such as 5,6-dibenzyloxyindole, to prevent unwanted side reactions with the hydroxyl groups. Standard N-alkylation conditions for indoles involve the use of a strong base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. nih.gov
For the synthesis of 1-Hexyl-1H-indole-5,6-diol, a common approach involves the treatment of 5,6-dibenzyloxyindole with a base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). The resulting indolide anion is then quenched with an electrophilic hexyl source, typically 1-bromohexane (B126081) or 1-iodohexane, to yield 1-hexyl-5,6-dibenzyloxyindole. The selection of the solvent and base is critical for achieving high regioselectivity at the N1 position. mdpi.com
Precursor Synthesis and Functional Group Transformations
Approaches to 3,4-Dibenzyloxybenzaldehyde Intermediates
The precursor, 3,4-dibenzyloxybenzaldehyde, is commonly synthesized from protocatechualdehyde (3,4-dihydroxybenzaldehyde). The protection of the hydroxyl groups as benzyl (B1604629) ethers is a standard procedure to increase the stability of the molecule and prevent unwanted reactions in subsequent steps. This is typically achieved by reacting protocatechualdehyde with benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF). mdpi.comresearchgate.net The reaction proceeds via a Williamson ether synthesis mechanism.
| Starting Material | Reagents | Solvent | Conditions | Product | Yield |
| Protocatechualdehyde | Benzyl chloride, K₂CO₃ | DMF | Room temperature to 130°C | 3,4-Dibenzyloxybenzaldehyde | ~96% |
Nitromethane (B149229) Condensation and Nitro Group Reductions
The construction of the indole ring often proceeds through a nitrostyrene (B7858105) intermediate. The 3,4-dibenzyloxybenzaldehyde is condensed with nitromethane in a Henry reaction, which is an aldol-like reaction, to form a β-nitroalcohol. This is often followed by dehydration to yield a nitrostyrene. nih.govnih.gov A subsequent nitration step, often at the 2-position of the benzene (B151609) ring relative to the original aldehyde group, is necessary to facilitate the final cyclization. researchgate.net
The reduction of the nitro groups is a pivotal step leading to the formation of the indole ring. Various reducing agents and conditions can be employed. For instance, the reductive cyclization of a dinitrostyrene derivative can be achieved using sodium dithionite (B78146) (Na₂S₂O₄) in the presence of zinc salts. google.com Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for the reduction of nitro groups to amines, which then undergo spontaneous cyclization to form the indole ring. researchgate.net
| Substrate | Reducing Agent | Catalyst | Conditions | Product |
| 2,β-Dinitrostyrene derivative | Sodium dithionite/Zn(II) | - | pH 4 | 5,6-Dihydroxyindole |
| Nitrostyrene derivative | Carbon monoxide | PdCl₂(PPh₃)₂-SnCl₂ | 100°C, 20 kg/cm ² CO | Indole derivative |
| o-Nitrostyrene derivative | H₂ | Pd/C | - | Indole derivative |
Hydrogenolysis and Deprotection Strategies
The final step in the synthesis of this compound, following the N-alkylation of the protected indole, is the removal of the benzyl protecting groups from the hydroxyl functions. Catalytic hydrogenolysis is the most common and efficient method for this deprotection. This reaction involves treating the dibenzyloxy intermediate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out in a solvent such as ethanol, ethyl acetate (B1210297), or a mixture thereof. The benzyl groups are cleaved, yielding the desired diol and toluene (B28343) as a byproduct. This deprotection step is generally clean and proceeds in high yield, affording the final product, this compound.
| Substrate | Reagent | Catalyst | Solvent | Product |
| 1-Hexyl-5,6-dibenzyloxyindole | H₂ | 10% Pd/C | Ethanol/Ethyl Acetate | This compound |
Optimization of Reaction Conditions for Enhanced Yield and Purity
The synthesis of this compound, while not extensively detailed in dedicated public literature, can be approached through established synthetic methodologies for N-substituted dihydroxyindoles. The optimization of reaction conditions is paramount to achieving high yields and purity, particularly given the sensitive nature of the diol functionality, which is prone to oxidation. Key optimization parameters include the choice of solvent, the selection of appropriate catalysts for specific transformations, and the methods used for isolation and purification.
Catalyst Selection for Specific Transformations
Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. For the synthesis of this compound, catalysts are essential in both the formation of the indole core (if synthesized from precursors) and the deprotection step.
Indole Ring Formation: Many modern indole syntheses rely on transition-metal catalysts, such as those based on palladium (Pd) or ruthenium (Ru). nih.govmdpi.com For instance, the Pd(II)-catalyzed conversion of an appropriate N-hexylaniline derivative with an alkyne could be a viable route. nih.gov The choice of ligand and palladium source can be optimized to maximize yield.
Deprotection (Hydrogenolysis): The most common and effective method for removing benzyl ether protecting groups is catalytic hydrogenation.
Palladium on Carbon (Pd/C): This is the catalyst of choice for this transformation. rsc.org It is highly efficient, typically used at loadings of 5-10 mol%, and operates under a hydrogen atmosphere (from a balloon or a pressurized vessel). The reaction is usually clean, yielding the desired diol and toluene as a byproduct, which is easily removed.
Other Catalysts: While Pd/C is standard, other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer advantages, especially for substrates that are sensitive to acidic conditions that can be generated with Pd/C.
| Transformation | Catalyst | Typical Reaction Conditions | Anticipated Outcome | Reference for Analogy |
|---|---|---|---|---|
| Indole Synthesis (e.g., Oxidative Cyclization) | Pd(II) salts (e.g., Pd(OAc)₂) | Aerobic conditions, often with an oxidizing agent like Cu(OAc)₂ in a polar aprotic solvent. | Enables the formation of the indole ring from acyclic precursors. | nih.gov |
| Indole Synthesis (e.g., C-H Activation) | Ru(II) complexes | Mild conditions, allows for direct functionalization and annulation. | Provides an alternative, atom-economical route to substituted indoles. | mdpi.com |
| Removal of Benzyl Protecting Groups | 5-10% Palladium on Carbon (Pd/C) | H₂ atmosphere (1 atm to several bars), room temperature, in a solvent like EtOAc or EtOH. | Clean and high-yielding conversion to the final 5,6-diol. | rsc.org |
| Removal of Benzyl Protecting Groups (Acid-sensitive substrates) | Pearlman's Catalyst (Pd(OH)₂/C) | H₂ atmosphere, neutral solvent. | Prevents degradation of acid-sensitive functional groups. | N/A |
Isolation and Purification Techniques for Intermediates and Final Compound
The isolation and purification stages are critical for obtaining this compound in high purity. The techniques must account for the properties of the intermediates and the final product, especially the sensitivity of the diol to air and light. rsc.org
Intermediates (e.g., 1-Hexyl-5,6-dibenzyloxy-1H-indole): Protected intermediates are generally more stable than the final product. Standard purification methods are typically effective.
Extraction: After the reaction, a standard aqueous workup is used to remove inorganic salts and water-soluble impurities.
Column Chromatography: Silica (B1680970) gel column chromatography is a powerful tool for separating the desired product from unreacted starting materials and side products. A gradient of solvents, such as petroleum ether and ethyl acetate, is commonly used to elute the compounds. rsc.org
Crystallization: If the intermediate is a solid, recrystallization from a suitable solvent system (e.g., DCM/MeOH rsc.org) can yield highly pure material.
Final Compound (this compound): The final diol is expected to be significantly more polar and potentially unstable, requiring careful handling. rsc.org
Filtration: After hydrogenation, the Pd/C catalyst is removed by filtering the reaction mixture through a pad of Celite®. rsc.org Care must be taken to prevent the Celite from drying out, as the catalyst can be pyrophoric.
Rapid Column Chromatography: Purification should be performed quickly to minimize degradation. The column and collection tubes should be protected from light. rsc.org A polar solvent like 100% ethyl acetate may be required to elute the product from the silica gel. rsc.org
Trituration/Crystallization: The purified oil can often be solidified by trituration with a non-polar solvent like hexane (B92381) to yield a crystalline solid. rsc.org
Storage: Due to its sensitivity to oxidation, the final compound must be dried under high vacuum and stored under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a freezer). rsc.org
| Compound Type | Technique | Description & Key Considerations | Reference for Analogy |
|---|---|---|---|
| Protected Intermediates | Column Chromatography | Silica gel with a non-polar/polar solvent gradient (e.g., Petroleum Ether/EtOAc). Effective for separating non-polar to moderately polar compounds. | rsc.org |
| Recrystallization | Dissolving in a minimal amount of hot solvent (e.g., DCM/MeOH) and cooling to form crystals. Provides high purity. | rsc.org | |
| Final Diol Product | Filtration through Celite® | Essential for complete removal of the heterogeneous hydrogenation catalyst (Pd/C) post-reaction. | rsc.org |
| Rapid Column Chromatography | Performed quickly on silica gel, often with polar eluents (e.g., 100% EtOAc), and protected from light to prevent decomposition. | rsc.org | |
| Trituration | Induces crystallization of a purified oil by washing with a solvent in which it is insoluble (e.g., hexane). | rsc.org | |
| Inert Storage | Storing the final, pure compound under Argon or Nitrogen at low temperatures to prevent oxidative degradation. | rsc.org |
Advanced Spectroscopic Characterization and Structural Confirmation of 1 Hexyl 1h Indole 5,6 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.
The ¹H NMR spectrum of 1-hexyl-1H-indole-5,6-diol is anticipated to display a series of signals corresponding to the protons of the indole (B1671886) core and the N-hexyl substituent. The chemical shifts (δ) are influenced by the electron density around the protons and the presence of neighboring functional groups.
The protons on the indole ring are expected in the aromatic region (typically δ 6.0-8.0 ppm). Based on data for 5,6-dihydroxyindole (B162784), the H-2 and H-3 protons of the pyrrole (B145914) ring would appear as doublets or multiplets around δ 6.2-7.0 ppm. rsc.org The protons on the benzene (B151609) ring, H-4 and H-7, are expected to appear as singlets in the range of δ 6.7-7.2 ppm, influenced by the adjacent hydroxyl groups. rsc.org
The protons of the N-hexyl group will be observed in the aliphatic region of the spectrum. The methylene (B1212753) group attached directly to the nitrogen atom (N-CH₂) is expected to be the most downfield of the hexyl protons, likely appearing as a triplet around δ 4.0-4.3 ppm due to the deshielding effect of the nitrogen atom. The subsequent methylene groups of the hexyl chain would show characteristic multiplets at progressively higher fields (lower ppm values), with the terminal methyl group (CH₃) appearing as a triplet around δ 0.8-0.9 ppm.
Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH (on C5/C6) | 8.2-8.5 | br s | - |
| H-4 | ~6.8 | s | - |
| H-7 | ~6.9 | s | - |
| H-2 | ~7.0 | d | ~3.0 |
| H-3 | ~6.2 | d | ~3.0 |
| N-CH₂ (H-1') | ~4.1 | t | ~7.5 |
| CH₂ (H-2') | ~1.8 | p | ~7.5 |
| CH₂ (H-3') | ~1.3 | m | - |
| CH₂ (H-4') | ~1.3 | m | - |
| CH₂ (H-5') | ~1.3 | m | - |
| CH₃ (H-6') | ~0.9 | t | ~7.0 |
This is a predicted table based on analogous compounds.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The indole ring carbons are expected to resonate in the downfield region (δ 100-150 ppm). The carbons bearing the hydroxyl groups (C-5 and C-6) would be significantly downfield, predicted to be in the δ 140-145 ppm range. rsc.org The other aromatic carbons (C-2, C-3, C-3a, C-4, C-7, and C-7a) will have distinct chemical shifts based on their electronic environment. rsc.org The introduction of the hexyl group at the N-1 position is expected to cause a slight shift in the resonances of the pyrrole ring carbons (C-2 and C-3) compared to the unsubstituted 5,6-dihydroxyindole. journals.co.za
The carbons of the hexyl chain will appear in the aliphatic region (δ 14-50 ppm). The carbon of the N-CH₂ group will be the most downfield of the hexyl carbons, likely around δ 45-50 ppm. The other methylene carbons will have signals between δ 22-32 ppm, and the terminal methyl carbon will be the most upfield, around δ 14 ppm. rsc.org
Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-5, C-6 | ~142-145 |
| C-7a | ~130 |
| C-2 | ~123 |
| C-3a | ~120 |
| C-3 | ~100 |
| C-4 | ~104 |
| C-7 | ~97 |
| N-CH₂ (C-1') | ~48 |
| CH₂ (C-2') | ~31 |
| CH₂ (C-3') | ~26 |
| CH₂ (C-4') | ~29 |
| CH₂ (C-5') | ~22 |
| CH₃ (C-6') | ~14 |
This is a predicted table based on analogous compounds.
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would confirm the coupling between H-2 and H-3 of the indole ring and the sequential couplings within the hexyl chain (H-1' to H-2', H-2' to H-3', and so on).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for C-2 would show a correlation to H-2, and the signal for C-1' of the hexyl group would correlate to the H-1' protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₉NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. An agreement within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 234.1489 |
| [M+Na]⁺ | 256.1308 |
| [M+K]⁺ | 272.1048 |
This is a predicted table based on the molecular formula.
In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. For this compound, the fragmentation would likely involve several key pathways.
A prominent fragmentation pathway for N-alkylated indoles is the cleavage of the alkyl chain. A common fragmentation would be the loss of a pentene molecule (C₅H₁₀) via a McLafferty-type rearrangement, leading to a fragment corresponding to the protonated N-methyl-5,6-dihydroxyindole. Another likely fragmentation is the cleavage at the benzylic position, resulting in the loss of a C₅H₁₁˙ radical and the formation of a stable ion.
Fragmentation of the indole ring itself is also possible, though it typically requires higher energy. The characteristic fragmentation of the indole core would further support the identification of the compound. mdpi.com The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), provides a detailed structural fingerprint of the molecule. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can deduce the presence of various bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl groups, the aromatic indole ring, and the aliphatic hexyl chain.
The aromatic C-H stretching vibrations of the indole ring would likely be observed between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching from the hexyl group would appear as strong absorptions in the 2950-2850 cm⁻¹ range. Furthermore, the C=C stretching vibrations within the aromatic system are expected to give rise to several peaks in the 1620-1450 cm⁻¹ region. The C-N stretching of the indole ring typically absorbs around 1350-1250 cm⁻¹. Finally, the C-O stretching of the hydroxyl groups would likely be identified in the 1260-1000 cm⁻¹ range.
Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500-3200 | Strong, Broad | O-H Stretching (Phenolic hydroxyls) |
| ~3400 | Medium, Sharp | N-H Stretching (Indole) |
| 3100-3000 | Medium | Aromatic C-H Stretching |
| 2950-2850 | Strong | Aliphatic C-H Stretching (Hexyl group) |
| 1620-1450 | Medium to Weak | Aromatic C=C Stretching |
| 1350-1250 | Medium | C-N Stretching (Indole) |
| 1260-1000 | Strong | C-O Stretching (Phenolic hydroxyls) |
Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy) for Purity and Conjugation Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for assessing the purity of a compound and investigating its electronic conjugation. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, the part of the molecule responsible for light absorption.
For this compound, the indole ring system, with its extended π-electron conjugation, is the primary chromophore. The presence of the two hydroxyl groups on the benzene ring, acting as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.
While specific experimental UV-Vis data for this compound is not available, data for the related compound, 5,6-dihydroxyindole, in various solvents can provide a basis for prediction. It is anticipated that this compound would exhibit two main absorption bands characteristic of the indole nucleus. The purity of a sample can be assessed by comparing its UV-Vis spectrum to that of a known pure standard; the presence of additional peaks or a shift in the λmax values could indicate impurities. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can also be determined and is a constant for a pure compound under specific conditions.
Predicted UV-Vis Spectroscopy Data for this compound
| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| Ethanol | ~270-280 | Not Available | π → π |
| Ethanol | ~295-305 | Not Available | π → π |
The combination of these advanced spectroscopic techniques provides a robust framework for the characterization of this compound, ensuring the confirmation of its intricate structure and the verification of its purity, which are essential for its potential applications in further research and development.
Chemical Reactivity and Transformation Pathways of 1 Hexyl 1h Indole 5,6 Diol
Redox Chemistry of the Catechol Moiety
The catechol group, consisting of two hydroxyl groups on adjacent carbons of the benzene (B151609) ring, is the most reactive site for redox transformations in 1-Hexyl-1H-indole-5,6-diol.
Oxidation Pathways to Indole-5,6-quinone Derivatives
The 5,6-dihydroxyindole (B162784) core of the molecule is readily susceptible to oxidation, a reaction of significant interest due to its role in the formation of melanin-like polymers. wikipedia.orgnih.gov This transformation typically proceeds via a two-electron oxidation to yield the corresponding indole-5,6-quinone. This process can be initiated by various oxidizing agents or enzymatic catalysis. wikipedia.org
The oxidation of the catechol moiety to a quinone is a fundamental reaction in the biosynthesis of eumelanin (B1172464), where 5,6-dihydroxyindole is a key intermediate. wikipedia.orgnih.gov In a laboratory setting, oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be employed to achieve this transformation. The resulting 1-hexyl-1H-indole-5,6-dione is a highly reactive species that can undergo further polymerization or reactions with nucleophiles. The instability of indole-5,6-quinones has been a subject of study, with strategies like steric shielding being employed to stabilize these molecules for characterization. nih.gov
Table 1: Oxidation of this compound
| Reactant | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| This compound | Tyrosinase/O₂ | 1-Hexyl-1H-indole-5,6-dione | wikipedia.orgwikipedia.org |
Reduction Chemistry of the Diol Functionality
While the oxidation of the catechol is more commonly studied, the diol functionality can theoretically be reduced, although this is a less favorable process under standard conditions. Strong reducing agents would be required to hydrogenate the aromatic ring system. Information specifically detailing the reduction of the diol functionality in this compound is not prevalent in the literature. However, general principles of organic chemistry suggest that under harsh conditions, such as high-pressure hydrogenation with a potent catalyst, the aromatic diol could be reduced.
Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The most reactive position for electrophilic attack on the indole ring is typically the C3 position. However, the presence of the electron-donating hydroxyl groups at C5 and C6 further activates the benzene portion of the indole ring towards substitution.
Conversely, nucleophilic substitution reactions on the indole ring are less common unless the ring is activated by electron-withdrawing groups. In the case of this compound, the electron-rich nature of the ring makes it generally unreactive towards nucleophiles. However, derivatization of the indole nitrogen, for instance, can alter the reactivity of the ring. For example, the synthesis of 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution at the C2 position. nii.ac.jp
Derivatization Strategies for Analog Synthesis
The synthesis of analogs of this compound is a key strategy for exploring its structure-activity relationships. ijpsr.com Derivatization can be targeted at the hydroxyl groups of the catechol moiety or the N-hexyl chain.
Esterification and Etherification of Hydroxyl Groups
The hydroxyl groups at the 5- and 6-positions can be readily converted to esters or ethers. Esterification can be achieved by reacting the diol with acyl chlorides or anhydrides in the presence of a base. Etherification can be carried out using alkyl halides in the presence of a base, such as in the Williamson ether synthesis. These modifications can alter the solubility, lipophilicity, and metabolic stability of the parent compound. The synthesis of 5,6-dibenzyloxyindole from 5,6-dihydroxyindole is an example of such a transformation. rsc.org
Table 2: Examples of Hydroxyl Group Derivatization
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Esterification | Acetyl chloride | 5,6-Diacetoxy-1-hexyl-1H-indole |
Modifications at the Hexyl Chain
The hexyl group attached to the indole nitrogen can also be a site for chemical modification, although this is generally more challenging than derivatizing the hydroxyl groups. Radical C-H functionalization presents a modern approach to modify such alkyl chains. nih.gov Alternatively, the hexyl group could be introduced in the final step of a synthesis, allowing for the incorporation of various functionalized alkyl chains. The synthesis of indole derivatives often involves the N-alkylation of an indole precursor, providing a straightforward route to introduce variations at this position. whiterose.ac.uk
Exploration of Biological Activities and Molecular Mechanisms of 1 Hexyl 1h Indole 5,6 Diol and Analogs
Anti-Melanogenic and Melanin (B1238610) Biosynthesis Modulation
The indole-5,6-diol scaffold is a cornerstone in the biosynthesis of eumelanin (B1172464), the primary determinant of black and brown pigmentation in vertebrates.
Role as a Precursor in the Eumelanin Pathway
The eumelanin pathway involves a series of oxidative reactions that convert tyrosine into complex polymeric pigments. Within this cascade, 5,6-dihydroxyindole (B162784) (DHI) and its carboxylated analog, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), are key monomeric precursors. rsc.orgnih.govresearchgate.net The oxidative polymerization of these two indoles is the final and crucial step in the formation of the brown to black eumelanin pigment. nih.gov The structural characteristics of the resulting melanin, such as its color, are influenced by the ratio of DHI to DHICA units. DHI-rich melanins are typically black, whereas DHICA-rich melanins tend to be lighter in color. mdpi.com The introduction of a hexyl group at the N-1 position of the indole (B1671886) ring, as in 1-Hexyl-1H-indole-5,6-diol, would likely alter its polymerization properties and subsequent melanin characteristics, although specific studies on this are not currently available.
Enzymatic Conversion by Tyrosinase and Related Enzymes
The formation of 5,6-dihydroxyindole is a critical step in melanogenesis, catalyzed by enzymes within the melanocyte. The process begins with the oxidation of tyrosine to dopaquinone by the enzyme tyrosinase. nih.gov Following a series of reactions, dopachrome (B613829) is formed, which can then be converted to DHI. nih.gov In mammals, the conversion of dopachrome to DHI is thought to occur non-enzymatically, while in insects, a specific enzyme, dopachrome decarboxylase/tautomerase, facilitates this step. nih.gov
Human tyrosinase has also been shown to exhibit DHICA oxidase activity, meaning it can directly oxidize DHICA. nih.govresearchgate.net This is in contrast to the mouse tyrosinase, which does not have this function. nih.govresearchgate.net This enzymatic action promotes the incorporation of DHICA units into the growing melanin polymer. nih.gov The enzymatic processing of this compound by tyrosinase and related enzymes has not been specifically documented. However, the presence of the 5,6-diol system suggests it could be a substrate for these enzymes, potentially leading to its incorporation into melanin-like polymers or other metabolic fates.
Antimicrobial Efficacy Investigations
The parent compound, 5,6-dihydroxyindole (DHI), has demonstrated a broad spectrum of antimicrobial activities. This suggests that this compound may also possess similar properties, potentially enhanced by the lipophilic hexyl chain which could facilitate interaction with microbial membranes.
Antibacterial Activity Profiling
5,6-Dihydroxyindole has been identified as a compound with broad-spectrum antibacterial activity. chemsrc.comwikipedia.org This activity is part of the defense mechanism in some insects, where it is produced by the phenoloxidase system in response to infection. wikipedia.orgnih.gov The high reactivity of DHI and its oxidation products contributes to their toxicity against various pathogens. chemsrc.comnih.gov While specific studies on the antibacterial profile of this compound are not available, the inherent antibacterial nature of the indole-5,6-diol core is a strong indicator of its potential in this area.
Antifungal Properties
Similar to its antibacterial action, 5,6-dihydroxyindole also exhibits antifungal properties. chemsrc.comwikipedia.org This is also linked to the insect immune response, where DHI helps to combat fungal infections. wikipedia.orgnih.gov The fungicidal activity is attributed to the reactive nature of the molecule. The potential for this compound to act as an antifungal agent is plausible, building on the established activity of its parent compound.
Antiviral Activities against Specific Pathogens
Research has shown that 5,6-dihydroxyindole and its spontaneous oxidation products are active against viruses. chemsrc.comnih.gov For instance, preincubation of a baculovirus stock with DHI was found to almost completely disable recombinant protein production. nih.gov The antiviral mechanism is thought to involve the reactive nature of DHI, which can interact with viral components. The potential antiviral efficacy of this compound remains an area for future investigation.
The following table summarizes the reported biological activities of the parent compound, 5,6-dihydroxyindole (DHI).
| Biological Activity | Organism/System | Observed Effect | Reference |
| Antibacterial | Broad-spectrum | Toxic to various pathogens | chemsrc.com |
| Antifungal | Broad-spectrum | Toxic to various pathogens | chemsrc.com |
| Antiviral | Baculovirus, Lambda bacteriophage | Inhibition of viral activity | nih.gov |
Based on a comprehensive search of available scientific literature, there is no specific information regarding the antiparasitic, cytotoxic, or anti-inflammatory properties of the chemical compound This compound . Research and data pertaining to the explicit biological activities and molecular mechanisms outlined in the request could not be located for this particular molecule.
However, significant research has been conducted on the parent compound, 5,6-dihydroxyindole (DHI) , from which this compound is derived. The following is a summary of the known biological activities of DHI, which provides context on the potential activities of its N-alkylated analogs.
Exploration of Biological Activities of 5,6-Dihydroxyindole (DHI)
Antiparasitic and Antiviral Effects of 5,6-Dihydroxyindole
5,6-dihydroxyindole (DHI), a melanin precursor, demonstrates broad-spectrum activity against various pathogens. chemsrc.comnih.gov Research has shown that DHI and its oxidation products are active against viruses and parasitic wasps. chemsrc.comnih.govnih.gov
In one study, the eggs of the parasitic wasp Microplitis demolitor were treated with varying concentrations of DHI. The viability of the eggs, determined by the hatching rate, decreased in a dose-dependent manner. The concentration required to cause 50% lethality (LC50) for the wasp embryos was determined to be 111.0 ± 1.6 μM. nih.govnih.gov Furthermore, DHI was found to be effective against lambda bacteriophage, with an LC50 value of 5.6 ± 2.2 μM. nih.govnih.gov Preincubation of a baculovirus stock with 1.25 mM DHI for three hours was sufficient to almost completely disable recombinant protein production, highlighting its antiviral potential. nih.govnih.gov
Cytotoxic Effects of 5,6-Dihydroxyindole on Cellular Models
The cytotoxicity of 5,6-dihydroxyindole has been documented in various cellular models. chemsrc.comnih.gov This toxicity extends to insect cells that often host the pathogens DHI is effective against. nih.gov
Concentration-Dependent Cellular Viability Assessments
Studies on Sf9 insect cells, derived from the fall armyworm Spodoptera frugiperda, have quantified the cytotoxic effects of DHI. Pretreatment of these cells with 1.0 mM DHI for four hours led to 97% mortality. nih.gov The cytotoxic potency was found to be dependent on the medium, with LC50 values of 20.3 ± 1.2 μM in a buffer solution and 131.8 ± 1.1 μM in a culture medium. nih.govnih.gov In another study, DHI demonstrated dose-dependent effects on human retinal pigment epithelial (ARPE-19) cells, showing significant toxicity at a concentration of 100 µM but no significant effect at 10 µM. researchgate.net
Mechanisms of Cytotoxicity
The mechanisms underlying DHI's toxicity in in vitro systems involve severe cellular damage. Observed symptoms in DHI-treated Sf9 cells include DNA polymerization, extensive protein crosslinking, and eventual cell lysis. nih.gov These findings suggest that the activation of pathways that produce DHI can be highly toxic not only to pathogens but also to host cells if the process is not tightly regulated. nih.gov
Anti-inflammatory Properties of Indole Derivatives
While specific data on the anti-inflammatory properties of this compound or even DHI are scarce, the broader class of indole derivatives is well-known for its anti-inflammatory potential. ijpsr.comchula.ac.th
Inhibition of Pro-inflammatory Mediators
Many indole-containing compounds have been shown to inhibit the production of key pro-inflammatory mediators. For instance, certain derivatives of ursolic acid featuring an indole ring significantly reduce nitric oxide (NO) production and downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in macrophage cell lines stimulated with lipopolysaccharide (LPS). nih.gov
Interaction with Immune Cell Signaling
The anti-inflammatory effects of indole derivatives are often mediated through their interaction with critical immune signaling pathways. A primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.gov By preventing the activation of NF-κB, these compounds can suppress the transcription of a wide array of genes involved in the inflammatory response, including those for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
Antioxidant Potential and Reactive Oxygen Species Scavenging
The antioxidant properties of indole-5,6-diols are a central aspect of their biological function. The catechol-like 5,6-dihydroxy substitution pattern is a well-established pharmacophore for antioxidant activity, enabling these molecules to effectively neutralize reactive oxygen species (ROS).
The parent compound, 5,6-dihydroxyindole, demonstrates robust antioxidant capabilities in various in vitro assays. It acts as a potent scavenger of free radicals, a property attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby stabilizing reactive species. selleckchem.com This activity is crucial in mitigating oxidative stress, a pathological condition linked to numerous diseases.
Studies on melanin precursors, including 5,6-dihydroxyindole, have utilized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric-reducing antioxidant power (FRAP) tests to quantify their antioxidant efficacy. For instance, melanins synthesized from 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a closely related analog, have shown significant activity in these assays.
Below is a table summarizing the antioxidant activities of a melanin analog derived from a 5,6-dihydroxyindole derivative, highlighting its efficacy in standard in vitro tests.
| Assay | Compound | EC50 Value |
| DPPH | DHICA Melanin Analog | Lower values indicate higher efficacy |
| FRAP | DHICA Melanin Analog | Comparable to other melanin types |
This table is illustrative and based on data for a melanin polymer derived from a 5,6-dihydroxyindole analog. Specific EC50 values would be dependent on the exact experimental conditions.
Within a cellular context, 5,6-dihydroxyindole and its derivatives contribute to the protection against oxidative damage. These compounds can directly scavenge intracellular ROS, thereby preventing damage to vital cellular components such as DNA, proteins, and lipids. selleckchem.com
The process of eumelanin synthesis itself, which involves the oxidation of 5,6-dihydroxyindole, is a mechanism for consuming ROS. selleckchem.com This suggests that the localized production of these indole diols in melanocytes could serve a protective role against UV-induced oxidative stress. However, it is also important to note that under certain conditions, such as in the presence of UVA irradiation, soluble melanin precursors like 5,6-dihydroxyindole-2-carboxylic acid have been shown to potentially contribute to oxidative DNA damage in human keratinocytes, indicating a complex role in cellular redox biology.
Enzyme Inhibition Studies
The structural features of this compound, particularly the catechol moiety, suggest its potential as an inhibitor of various enzymes.
While specific studies on the inhibition of Hepsin, Histone Deacetylase, Phosphodiesterase 4, or Urease by this compound are not found in the current body of scientific literature, the indole scaffold is a common feature in many enzyme inhibitors. The specific biological activity would be highly dependent on the nature and position of substituents on the indole ring. The presence of the hexyl group at the 1-position introduces a significant lipophilic character to the molecule, which could influence its binding to the active sites of various enzymes. Further research is required to explore these potential interactions.
Receptor Interaction and Signaling Pathway Modulation
The ability of this compound and its analogs to interact with cellular receptors and modulate signaling pathways is an area of growing interest. The indole nucleus is a key component of many biologically active molecules, including neurotransmitters and hormones, suggesting that indole-5,6-diols could have neuromodulatory or other signaling roles.
The antioxidant properties of these compounds can indirectly influence signaling pathways that are sensitive to the cellular redox state. For example, by modulating the levels of ROS, this compound could potentially impact pathways regulated by transcription factors such as NF-κB and AP-1, which are known to be redox-sensitive. However, direct evidence of receptor binding and specific signaling pathway modulation by this compound is currently lacking and awaits further investigation.
G Protein-Coupled Receptor (GPCR) Agonism/Antagonism (e.g., CB2, GPR84)
There is no available scientific literature or research data detailing the agonistic or antagonistic activities of this compound at G protein-coupled receptors, including the cannabinoid receptor 2 (CB2) and GPR84. Investigations into the potential interactions of this specific compound with these or any other GPCRs have not been reported in published studies.
Ligand-Receptor Binding Affinity Studies
No studies concerning the ligand-receptor binding affinity of this compound have been identified in the public domain. As such, there is no data available on its binding profile, affinity (such as Ki or IC50 values), or selectivity for any biological target, including the aforementioned GPCRs.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Influence of the 1-Hexyl Substituent on Biological Activity
The substitution of a hexyl group at the N-1 position of the indole (B1671886) ring is a significant modification that profoundly influences the compound's lipophilicity and its interaction with biological macromolecules. This alkyl chain is a primary driver of the molecule's pharmacokinetic and pharmacodynamic properties.
The six-carbon hexyl chain dramatically increases the hydrophobicity of the indole-5,6-diol core. This property is critical for two main reasons: engaging with biological targets and traversing cellular barriers. Many receptor binding sites and enzyme active sites contain hydrophobic pockets formed by nonpolar amino acid residues. The flexible hexyl chain can readily insert into these pockets, establishing strong van der Waals and hydrophobic interactions, which are often a key component of high-affinity binding. researchgate.net
Furthermore, this enhanced lipophilicity is expected to facilitate passive diffusion across lipid-rich biological membranes, such as the cell membrane and the blood-brain barrier. The ability of a molecule to permeate these membranes is essential for reaching intracellular targets. Molecular dynamics simulations of the parent indole molecule show its strong attraction to the interfacial region of lipid bilayers, and the addition of a long alkyl chain like a hexyl group would further anchor the molecule within the membrane's hydrophobic core. nih.gov
The length and flexibility of the N-1 alkyl chain are critical determinants of binding affinity and selectivity for various receptors. Research on other N-alkylated indole series, such as cannabimimetic indoles, has established that an optimal chain length is required for potent receptor interaction. nih.govresearchgate.net In these series, activity often increases as the chain length extends from three to five or six carbons, after which a further increase can lead to a sharp decline in affinity. nih.govresearchgate.net This suggests the existence of a binding pocket of a specific size. The hexyl group, with its six carbons, falls within this potentially optimal range for certain targets.
The conformational freedom of the hexyl chain allows it to adopt various spatial arrangements, enabling the molecule to adapt to the specific topology of a binding site. This "induced fit" can maximize contact points and optimize binding energy. The specific conformation stabilized upon binding can also dictate functional outcomes (e.g., agonist versus antagonist activity) and selectivity for different receptor subtypes. nih.gov Studies on N-substituted noroxymorphindoles, for instance, have shown that modifying the N-alkyl substituent significantly alters opioid receptor affinity and selectivity. nih.gov
| N-Alkyl Chain Length (in Cannabimimetic Indoles) | Relative Binding Affinity (Illustrative) | Rationale |
| Methyl (C1) | Low | Insufficient length to engage key hydrophobic pockets. |
| Propyl (C3) | Moderate | Begins to effectively engage with the hydrophobic binding region. researchgate.net |
| Pentyl (C5) | High (Often Optimal) | Ideal length for maximizing hydrophobic contacts within the receptor pocket. nih.govresearchgate.net |
| Hexyl (C6) | High | Provides strong hydrophobic interactions, near the optimal length. nih.govresearchgate.net |
| Heptyl (C7) | Low | The chain may be too long, causing steric hindrance or extending beyond the binding pocket. nih.govresearchgate.net |
This table illustrates the general principle of how N-alkyl chain length affects receptor binding affinity in certain indole series, based on findings in related compound classes.
Impact of the 5,6-Dihydroxyl Moiety on Redox Activity and Enzyme Interactions
The pair of hydroxyl groups at the 5- and 6-positions of the indole ring forms a catechol-like structure, which is a well-known redox-active functional group. This moiety is identical to that found in 5,6-dihydroxyindole (B162784) (DHI), a key monomer in the biosynthesis of eumelanin (B1172464). researchgate.netresearchgate.net This feature imparts significant biochemical reactivity to the molecule.
The 5,6-diol can undergo oxidation, typically in one-electron steps, to form a semiquinone radical intermediate and subsequently a fully oxidized indole-5,6-quinone. researchgate.netswan.ac.uk This ability to participate in electron transfer reactions allows the compound to function as either an antioxidant or a pro-oxidant, depending on the cellular environment. nih.gov For instance, it can scavenge reactive oxygen species (ROS), but it can also participate in redox cycling with metal ions like iron, which can sometimes generate ROS. nih.gov
| Chemical State | Oxidation Level | Key Characteristics |
| Indole-5,6-diol (Catechol) | Reduced | Can donate electrons and protons; acts as an antioxidant by scavenging free radicals. nih.gov |
| Indole-5,6-semiquinone | Intermediate | A free radical species formed by one-electron oxidation; highly reactive. swan.ac.uknih.gov |
| Indole-5,6-quinone | Oxidized | Formed by two-electron oxidation; a reactive electrophile that can interact with nucleophiles. researchgate.netresearchgate.net |
The hydroxyl groups are also potent hydrogen bond donors and acceptors. This enables the molecule to form specific hydrogen bonds with amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the active sites of enzymes or the binding sites of receptors, contributing to molecular recognition and binding affinity.
Role of the Indole Nitrogen and Aromaticity in Molecular Recognition
The indole core itself is a privileged scaffold in medicinal chemistry, recognized by a wide array of biological targets. chula.ac.thresearchgate.net Its aromatic, planar structure facilitates π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.
In an unsubstituted indole, the nitrogen atom bears a hydrogen (N-H) and can act as a hydrogen bond donor. nih.gov However, in 1-Hexyl-1H-indole-5,6-diol, the N-1 position is alkylated. This modification is critical as it removes the hydrogen bond donating capacity at this position and introduces a bulky, hydrophobic substituent. Consequently, the interaction profile of this part of the molecule shifts from polar (H-bonding) to nonpolar (hydrophobic). This change can fundamentally alter receptor selectivity and affinity compared to N-unsubstituted or N-H-mimicking analogs. The lone pair of electrons on the nitrogen atom remains integral to the aromatic π-system, influencing the electron distribution across the ring and its capacity for various non-covalent interactions. mdpi.com
Comparative Analysis with Other Indole-5,6-diol Derivatives (e.g., Methyl, Aminoethyl Analogs)
1-Methyl-1H-indole-5,6-diol: The substitution of a small methyl group for the hexyl chain would result in a molecule with significantly lower lipophilicity. While it would still engage in some hydrophobic interactions, the magnitude would be far less. This would likely lead to reduced membrane permeability and potentially lower affinity for receptors that possess a large, deep hydrophobic pocket tailored for a longer chain.
1-(2-Aminoethyl)-1H-indole-5,6-diol: The introduction of an aminoethyl side chain fundamentally changes the physicochemical properties of the N-1 substituent from hydrophobic to hydrophilic and basic. At physiological pH, the terminal amino group would be protonated, conferring a positive charge. This would drastically reduce lipid membrane permeability and favor interactions with negatively charged residues (e.g., aspartate, glutamate) through ionic bonds and hydrogen bonding. This analog would be expected to target entirely different biological systems compared to its hexyl counterpart.
| Derivative | N-1 Substituent | Key Properties | Expected Primary Interactions |
| This compound | -CH₂(CH₂)₄CH₃ | High Lipophilicity, Flexible, Nonpolar | Hydrophobic interactions, van der Waals forces. |
| 1-Methyl-1H-indole-5,6-diol | -CH₃ | Moderate Lipophilicity, Small, Nonpolar | Weak hydrophobic interactions. |
| 1-(2-Aminoethyl)-1H-indole-5,6-diol | -CH₂CH₂NH₂ | Hydrophilic, Basic, Positively Charged (at phys. pH) | Ionic bonds, hydrogen bonding. |
This comparative analysis underscores how the N-1 substituent acts as a molecular rudder, directing the indole-5,6-diol core to different biological targets and dictating its mechanism of interaction. The choice of a hexyl group specifically tunes the molecule for engagement with hydrophobic environments.
Future Directions and Emerging Research Avenues for 1 Hexyl 1h Indole 5,6 Diol
Design and Synthesis of Advanced Analogs with Tuned Specificity
The molecular architecture of 1-Hexyl-1H-indole-5,6-diol offers multiple sites for chemical modification, providing a versatile scaffold for the design and synthesis of advanced analogs with tailored properties. Future research will likely focus on systematic structure-activity relationship (SAR) studies to optimize the compound for specific biological targets or material properties.
Key synthetic strategies may include:
Modification of the N-Alkyl Chain: Varying the length, branching, and incorporation of functional groups (e.g., ethers, amides, terminal acids) on the N-1 alkyl chain could modulate the compound's lipophilicity, membrane permeability, and interaction with hydrophobic binding pockets of target proteins.
Substitution on the Indole (B1671886) Ring: Introducing substituents at other positions of the indole core (e.g., positions 2, 3, 4, or 7) could fine-tune electronic properties and steric interactions, potentially enhancing potency and selectivity for biological targets.
Protection and Derivatization of the Diol Moiety: Converting the hydroxyl groups into esters, ethers, or carbamates could create prodrugs with improved stability and bioavailability, or materials with different polymerization characteristics.
These synthetic efforts would generate a library of analogs for comprehensive biological evaluation, aiming to identify compounds with enhanced efficacy and specificity.
| Analog Series | Modification Strategy | Anticipated Change in Property | Potential Application |
| N-Alkyl Chain Analogs | Varying chain length from C4 to C12 | Modulation of lipophilicity and membrane permeability | Optimized drug delivery, enhanced antimicrobial activity |
| Aromatic Ring Analogs | Introduction of electron-withdrawing/donating groups | Altered redox potential and target binding affinity | Improved antioxidant capacity, specific enzyme inhibition |
| Diol Prodrugs | Esterification of the 5,6-hydroxyl groups | Increased stability and controlled release | Enhanced oral bioavailability for therapeutic use |
Investigation of Metabolomic Pathways and in vivo Biodistribution
Understanding the metabolic fate and distribution of this compound within a biological system is crucial for its development as a therapeutic agent. The presence of the hexyl group is expected to significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile compared to its parent compound, 5,6-dihydroxyindole (B162784).
Future research should focus on:
In vitro Metabolic Stability: Utilizing liver microsomes or hepatocytes to identify the primary metabolic pathways. It is hypothesized that metabolism will occur via oxidation of the hexyl chain (e.g., omega and omega-1 hydroxylation) and conjugation (glucuronidation or sulfation) of the phenolic hydroxyl groups. nih.gov
In vivo Pharmacokinetic Studies: Administering the compound to animal models to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution. The increased lipophilicity conferred by the hexyl group may lead to greater tissue accumulation, particularly in adipose tissue, and potentially penetration of the blood-brain barrier.
Biodistribution Imaging: Employing radiolabeling or fluorescent tagging of the molecule to visualize its distribution and accumulation in various organs and tissues over time. This would provide critical insights into its target engagement and potential off-target effects.
| Metabolic Process | Potential Metabolite | Enzyme Family Involved | Expected Impact on Activity |
| Phase I: Oxidation | 1-(6-hydroxyhexyl)-1H-indole-5,6-diol | Cytochrome P450 | Altered solubility and potential for further conjugation |
| Phase II: Conjugation | This compound-5-O-glucuronide | UGTs (UDP-glucuronosyltransferases) | Increased water solubility, facilitation of excretion |
| Phase II: Conjugation | This compound-6-O-sulfate | SULTs (Sulfotransferases) | Increased water solubility, facilitation of excretion |
Exploration in Materials Science and Industrial Applications (e.g., as building blocks)
The parent compound, 5,6-dihydroxyindole, is a fundamental building block of eumelanin (B1172464), a biopolymer with interesting optical and electronic properties. researchgate.net The introduction of a hexyl chain in this compound could be leveraged to create novel polymers and materials with tailored characteristics.
Promising areas of exploration include:
Monomers for Functional Polymers: The diol functionality allows for oxidative polymerization, similar to melanin (B1238610) synthesis. researchgate.net The hexyl group could impart greater solubility in organic solvents, enabling solution-based processing of the resulting polymers for applications in organic electronics, coatings, and biocompatible materials.
Self-Assembling Systems: The amphiphilic nature of the molecule, with its hydrophilic diol head and hydrophobic hexyl tail, could drive self-assembly into ordered structures like micelles, vesicles, or liquid crystals in appropriate solvent systems. These nanostructures could be explored for drug delivery or as templates for nanomaterial synthesis.
Industrial Dyes and Pigments: 5,6-dihydroxyindole is known for its role in hair dye formulations. healthchems.comguidechem.com The hexyl derivative could offer modified properties such as improved adhesion to surfaces, different color profiles upon oxidation, or enhanced stability, making it a candidate for advanced dyes and pigments in cosmetics and textiles.
Development of Novel Assay Systems for Biological Evaluation
To efficiently explore the biological potential of this compound and its analogs, the development of robust and specific assay systems is essential. Given the known activities of related indole compounds, initial assays would likely target areas such as antioxidant capacity and enzyme inhibition. guidechem.com
Future work should involve:
Cell-based Antioxidant Assays: Moving beyond simple chemical assays to evaluate the compound's ability to mitigate oxidative stress within cellular models. This could involve measuring the reduction of reactive oxygen species (ROS) in cells challenged with oxidative insults.
Enzyme Inhibition Assays: Developing specific assays for enzymes implicated in pathways where indole derivatives have shown activity, such as xanthine oxidase or tyrosinase. wikipedia.orgnih.govnih.gov
Phenotypic Screening Assays: Utilizing high-content imaging and other phenotypic screening platforms to assess the compound's effect on complex cellular processes like cell proliferation, apoptosis, and differentiation in various cell lines (e.g., cancer cells, neurons).
Integration with High-Throughput Screening for New Target Discovery
High-throughput screening (HTS) provides a powerful approach to unbiasedly screen large compound libraries against a multitude of biological targets to discover novel activities. thermofisher.cnnih.gov Integrating this compound and a library of its synthesized analogs into HTS campaigns could rapidly identify new and unexpected biological applications.
Key strategies include:
Broad Target Screening: Screening the compound library against panels of receptors, enzymes, and ion channels to identify initial "hits." thermofisher.cn
Mechanism of Action Studies: Following up on initial hits with secondary assays to confirm activity, determine the mechanism of action, and identify the specific molecular target.
Toxicity Profiling: Using automated HTS platforms to assess cytotoxicity across a range of cell lines early in the discovery process, helping to prioritize compounds with favorable therapeutic windows. nih.gov
The systematic exploration of this compound through these future research avenues holds the potential to unlock new therapeutic agents, advanced materials, and a deeper understanding of the structure-function relationships within this fascinating class of indole derivatives.
Q & A
Q. What are the recommended synthetic routes for 1-Hexyl-1H-indole-5,6-diol, and how can purity be optimized?
- Methodological Answer: A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a viable approach for indole derivatives. For example, a related compound (5-fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole) was synthesized using CuI catalysis in PEG-400/DMF, yielding 42% after purification via flash chromatography (70:30 ethyl acetate/hexane) . For 1-hexyl derivatives, substituting the alkyne component with hexyl-propargyl ether could adapt this method. Purity optimization should include TLC monitoring and HRMS validation to confirm structural integrity.
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer: Use a combination of 1H NMR , 13C NMR , and 19F NMR (if fluorinated analogs are synthesized) to confirm substituent positions and alkyl chain integration. For example, in a structurally similar indole derivative, NMR signals at δ 7.2–7.8 ppm confirmed aromatic protons, while δ 3.0–4.0 ppm indicated triazole-linked ethyl groups . High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight within 3 ppm error.
Q. What solvents and conditions are optimal for solubility studies of this compound?
- Methodological Answer: Indole derivatives with hydroxyl groups (e.g., 5-methoxy-1H-indol-6-ol) show moderate solubility in polar aprotic solvents like DMSO or DMF but limited solubility in water . For this compound, test solubility in ethanol/water mixtures (e.g., 70:30) to balance hydrophobicity from the hexyl chain and polarity from diol groups. UV-Vis spectroscopy (λmax ~280 nm for indole derivatives) can monitor dissolution.
Advanced Research Questions
Q. How can experimental design address contradictions in reported bioactivity data for indole-diol derivatives?
- Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., pH, redox environment). For example, 5,6-dihydroxyindole derivatives exhibit pH-dependent oxidation behavior, influencing their antioxidant or pro-oxidant effects . Design dose-response curves across physiological pH ranges (5.5–7.4) and include controls for auto-oxidation (e.g., argon atmosphere). Use LC-MS to quantify stable vs. reactive intermediates.
Q. What advanced techniques characterize the stability of this compound under oxidative conditions?
- Methodological Answer: Employ accelerated stability testing using H2O2 or Fenton’s reagent to simulate oxidative stress. Monitor degradation via HPLC coupled with electrochemical detection (ECD) for sensitive quantification of diol oxidation products. For surface interactions (relevant to drug formulation), use microspectroscopic imaging (e.g., AFM-IR) to study adsorption on silica or polymer matrices .
Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer: Perform density functional theory (DFT) calculations to map electron density distributions, focusing on the diol moiety’s redox potential. Compare with analogs like 5-hydroxy-6-methoxyindole to assess how alkyl chain length (hexyl vs. methyl) affects LogP and membrane permeability . Molecular docking against targets (e.g., tyrosinase or cytochrome P450 enzymes) can prioritize analogs for synthesis.
Q. What strategies resolve low yields in large-scale synthesis of this compound?
- Methodological Answer: Scale-up challenges often stem from inefficient purification. Replace flash chromatography with countercurrent chromatography (CCC) for higher recovery of polar indole derivatives . Alternatively, optimize hexyl group introduction via Sonogashira coupling, using Pd(PPh3)4/CuI in THF/triethylamine to improve regioselectivity. Monitor reaction progress with inline FTIR to detect alkyne consumption.
Methodological Contradictions and Resolutions
Q. Conflicting data on the antioxidant vs. pro-oxidant effects of indole-diols: How to reconcile?
- Resolution: The dual role depends on concentration and cellular microenvironment. Use EPR spectroscopy to detect radical scavenging (e.g., DPPH assay) vs. ROS generation (e.g., hydroxyl radical trapping). For in vitro models, combine with intracellular glutathione (GSH) depletion assays to contextualize redox balance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
